N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-28-14-10-7-6-9-13(14)24-17(26)16-12-8-4-3-5-11-15(12)29-18(16)25-19(27)20(21,22)23/h6-7,9-10H,2-5,8,11H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGGOUDFXWEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 407589-95-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H27F3N2O3S
- Molecular Weight : 468.53 g/mol
The structure of this compound includes a cyclohepta[b]thiophene core, which is known for its diverse biological properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to cyclohepta[b]thiophenes. For instance, research involving a similar compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (non-small cell lung cancer), OVACAR-4, and T47D. The compound exhibited submicromolar GI50 values, indicating strong growth inhibition in these cells .
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : The compound has been shown to induce early apoptosis in cancer cells, activating caspases 3, 8, and 9 .
- Cell Cycle Arrest : It causes G2/M phase arrest in A549 cells, which is critical for halting cell proliferation .
- Inhibition of Tubulin Polymerization : This mechanism suggests that the compound may disrupt microtubule dynamics, a common target for anticancer agents.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Antimicrobial | Potential activity (needs further study) | |
| Anti-inflammatory | Potential activity (needs further study) |
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various cyclohepta[b]thiophene derivatives on cancer cell lines. The results indicated that certain compounds demonstrated potent activity with minimal cytotoxicity towards normal cells. This highlights the therapeutic window for developing anticancer agents based on this scaffold .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that compounds with similar structures could inhibit tubulin polymerization effectively. This was validated through in vitro assays showing reduced tumor growth in murine models when treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
